Ethyl 2-bromo-3-hydroxybenzoate
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Overview
Description
Ethyl 2-bromo-3-hydroxybenzoate is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted with a bromine atom and a hydroxyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-hydroxybenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring.
Another method involves the Diels-Alder reaction of substituted furans with bromoalkyne, followed by ring-opening aromatization promoted by silica gel or iron(III) chloride (FeCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to ethyl 3-hydroxybenzoate by removing the bromine atom using reducing agents like zinc (Zn) in acetic acid.
Common Reagents and Conditions
Bromination: Bromine (Br2), iron (Fe) or iron(III) bromide (FeBr3) as catalysts.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Zinc (Zn) in acetic acid.
Major Products
Substitution: Formation of ethyl 2-substituted-3-hydroxybenzoates.
Oxidation: Formation of ethyl 2-bromo-3-oxobenzoate.
Reduction: Formation of ethyl 3-hydroxybenzoate.
Scientific Research Applications
Ethyl 2-bromo-3-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-hydroxybenzoate involves its interaction with biological molecules. The bromine atom and hydroxyl group on the benzene ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-bromo-3-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-hydroxybenzoate: Similar structure but with the bromine atom at the 5-position.
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-hydroxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Properties
IUPAC Name |
ethyl 2-bromo-3-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCVFQZMFHWWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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